ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
This compound features a pyrazole core substituted with a 4-(tert-butyl)phenylsulfonyl group at the 1-position and ester (ethyl carboxylate) and methyl groups at the 4-, 3-, and 5-positions. The tert-butyl substituent confers significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability . Its structural uniqueness lies in the combination of a sulfonyl linker and a bulky aromatic group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 1-(4-tert-butylphenyl)sulfonyl-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-7-24-17(21)16-12(2)19-20(13(16)3)25(22,23)15-10-8-14(9-11-15)18(4,5)6/h8-11H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEDHCBGGLLZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the pyrazole intermediate is treated with a sulfonyl chloride derivative, such as 4-(tert-butyl)phenylsulfonyl chloride, under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.
Materials Science: It can be utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Industrial Applications: It may find use in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The sulfonyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the pyrazole ring can participate in π-π stacking and hydrophobic interactions . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the disease or condition being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Sulfonyl-Aromatic Moiety
a) Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS 90302-11-7)
- Structure : Differs in the sulfonyl-attached aryl group, which is a 2-methyl-5-nitrophenyl ring instead of 4-(tert-butyl)phenyl.
- In contrast, the tert-butyl group in the target compound is electron-donating, stabilizing the sulfonyl group . Solubility: The nitro group may reduce lipophilicity compared to the tert-butyl substituent, affecting solubility in polar solvents. Stability: Nitro groups can undergo reduction under physiological conditions, whereas tert-butyl groups are metabolically stable .
b) Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
- Structure : A bis-sulfone compound with methoxy-substituted aryl groups.
- Key Differences: Receptor Selectivity: Sch225336 is CB2-selective, suggesting that methoxy groups and bis-sulfone architecture enhance cannabinoid receptor affinity. The tert-butyl group in the target compound may alter selectivity due to steric hindrance or lipophilicity . Synthetic Complexity: Bis-sulfone synthesis requires sequential sulfonylation steps, whereas the target compound involves a single sulfonylation .
Core Heterocycle Modifications
a) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate
- Structure : Pyrrole core with a thiazolyl carbamoyl group instead of a pyrazole-sulfonyl system.
- Key Differences: Pharmacological Activity: The pyrrole-thiazole hybrid demonstrates local anesthetic activity, highlighting the role of carbamoyl linkages in bioactivity. The target compound’s sulfonyl group may instead favor protease inhibition or receptor antagonism .
Sulfonyl Group Variations
a) Ethyl 1-(ethylsulfonyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956938-61-7)
- Structure : Alkylsulfonyl (ethyl) group instead of an aryl-sulfonyl moiety.
- Synthetic Accessibility: Ethylsulfonyl derivatives are simpler to synthesize than aryl-sulfonyl analogues, which often require palladium-catalyzed coupling or harsh sulfonylation conditions .
Physicochemical and Pharmacological Data Comparison
Biological Activity
Ethyl 1-{[4-(tert-butyl)phenyl]sulfonyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Chemical Formula : C18H24N2O4S
- Molecular Weight : 364.46 g/mol
- CAS Number : 956930-20-4
The structure of this compound features a pyrazole ring substituted with a tert-butyl group and a sulfonyl moiety, contributing to its unique chemical reactivity and biological profile.
Biological Activities
Pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Pyrazoles have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds derived from pyrazole structures have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells, with IC50 values indicating potent antitumor effects .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation .
- Antimicrobial Properties : Pyrazoles are recognized for their antimicrobial activities against various pathogens. This compound may exhibit bactericidal effects due to its structural characteristics .
Research Findings
Recent studies have highlighted the synthesis and evaluation of various pyrazole derivatives for their biological activities:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Xia et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivatives | Antitumor | 49.85 µM |
| Sun et al. (2022) | Pyrazole-linked thiourea derivatives | CDK2 Inhibition | 25 nM |
| Sivaramakarthikeyan et al. (2022) | Substituted pyrazole derivatives | Anti-inflammatory | ED50 not specified |
These findings suggest that the biological activity of this compound may be comparable to other well-studied pyrazole derivatives.
Case Studies
- Anticancer Evaluation : Research conducted on similar pyrazole compounds indicated their ability to inhibit cancer cell proliferation significantly. For example, studies demonstrated that certain pyrazoles could reduce cell viability in MCF-7 breast cancer cells with IC50 values ranging from 7.01 to 14.31 µM .
- Inflammatory Response : In vivo studies using carrageenan-induced edema models have shown that pyrazole derivatives can significantly reduce swelling and inflammation, indicating their potential use in treating inflammatory conditions .
Q & A
Q. How can researchers design derivatives to improve metabolic stability while retaining activity?
- Methodological Answer :
- Replace the ethyl ester with a bioisostere (e.g., amide or carbamate) to reduce esterase-mediated hydrolysis.
- Introduce fluorine atoms at the 3,5-dimethyl positions to block cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
